Cas no 2229632-71-5 (1-(1,1-difluoroethyl)-2,2-difluorocyclopropylmethanamine)

1-(1,1-difluoroethyl)-2,2-difluorocyclopropylmethanamine 化学的及び物理的性質
名前と識別子
-
- 1-(1,1-difluoroethyl)-2,2-difluorocyclopropylmethanamine
- EN300-1944664
- [1-(1,1-difluoroethyl)-2,2-difluorocyclopropyl]methanamine
- 2229632-71-5
-
- インチ: 1S/C6H9F4N/c1-4(7,8)5(3-11)2-6(5,9)10/h2-3,11H2,1H3
- InChIKey: CMXUINWNKUSDCC-UHFFFAOYSA-N
- ほほえんだ: FC1(CC1(CN)C(C)(F)F)F
計算された属性
- せいみつぶんしりょう: 171.06711194g/mol
- どういたいしつりょう: 171.06711194g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 179
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26Ų
- 疎水性パラメータ計算基準値(XlogP): 1.2
1-(1,1-difluoroethyl)-2,2-difluorocyclopropylmethanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1944664-10.0g |
[1-(1,1-difluoroethyl)-2,2-difluorocyclopropyl]methanamine |
2229632-71-5 | 10g |
$8110.0 | 2023-05-31 | ||
Enamine | EN300-1944664-0.05g |
[1-(1,1-difluoroethyl)-2,2-difluorocyclopropyl]methanamine |
2229632-71-5 | 0.05g |
$1584.0 | 2023-09-17 | ||
Enamine | EN300-1944664-0.25g |
[1-(1,1-difluoroethyl)-2,2-difluorocyclopropyl]methanamine |
2229632-71-5 | 0.25g |
$1735.0 | 2023-09-17 | ||
Enamine | EN300-1944664-1.0g |
[1-(1,1-difluoroethyl)-2,2-difluorocyclopropyl]methanamine |
2229632-71-5 | 1g |
$1887.0 | 2023-05-31 | ||
Enamine | EN300-1944664-5.0g |
[1-(1,1-difluoroethyl)-2,2-difluorocyclopropyl]methanamine |
2229632-71-5 | 5g |
$5470.0 | 2023-05-31 | ||
Enamine | EN300-1944664-5g |
[1-(1,1-difluoroethyl)-2,2-difluorocyclopropyl]methanamine |
2229632-71-5 | 5g |
$5470.0 | 2023-09-17 | ||
Enamine | EN300-1944664-10g |
[1-(1,1-difluoroethyl)-2,2-difluorocyclopropyl]methanamine |
2229632-71-5 | 10g |
$8110.0 | 2023-09-17 | ||
Enamine | EN300-1944664-2.5g |
[1-(1,1-difluoroethyl)-2,2-difluorocyclopropyl]methanamine |
2229632-71-5 | 2.5g |
$3696.0 | 2023-09-17 | ||
Enamine | EN300-1944664-0.5g |
[1-(1,1-difluoroethyl)-2,2-difluorocyclopropyl]methanamine |
2229632-71-5 | 0.5g |
$1811.0 | 2023-09-17 | ||
Enamine | EN300-1944664-0.1g |
[1-(1,1-difluoroethyl)-2,2-difluorocyclopropyl]methanamine |
2229632-71-5 | 0.1g |
$1660.0 | 2023-09-17 |
1-(1,1-difluoroethyl)-2,2-difluorocyclopropylmethanamine 関連文献
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Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
-
Gary Gorbet,Borries Demeler Analyst, 2017,142, 206-217
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Zhao Li,Xinghui Gao,Wen Shi,Xiaohua Li,Huimin Ma Chem. Commun., 2013,49, 5859-5861
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Saimeng Jin,Fergal P. Byrne,James H. Clark,Con Robert McElroy,Alex Quinn,James Sherwood,Andrew J. Hunt RSC Adv., 2021,11, 39412-39419
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Meng Wang,Haofu Huang,Zhengchu Zhang,Shou-Jun Xiao Nanoscale, 2016,8, 18870-18875
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Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546
1-(1,1-difluoroethyl)-2,2-difluorocyclopropylmethanamineに関する追加情報
1-(1,1-Difluoroethyl)-2,2-Difluorocyclopropylmethanamine: A Comprehensive Overview
1-(1,1-Difluoroethyl)-2,2-Difluorocyclopropylmethanamine, also known by its CAS registry number CAS No 2229632-71-5, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural features and potential applications in drug discovery and development. The molecule consists of a cyclopropane ring substituted with fluorine atoms and an ethyl group containing additional fluorine substituents, making it a promising candidate for various chemical and biological studies.
The structural complexity of 1-(1,1-difluoroethyl)-2,2-difluorocyclopropylmethanamine lies in its cyclopropane core, which is known for its strained geometry and reactivity. The presence of multiple fluorine atoms introduces unique electronic properties, enhancing the compound's stability and bioavailability. Recent studies have highlighted the potential of such fluorinated compounds in modulating receptor interactions and enzyme activities, making them valuable tools in medicinal chemistry.
One of the most notable aspects of CAS No 2229632-71-5 is its synthesis methodology. Researchers have developed efficient routes to construct this compound, leveraging advanced techniques such as Suzuki coupling and palladium-catalyzed cross-couplings. These methods not only ensure high yields but also pave the way for further functionalization of the molecule to explore its diverse applications.
In terms of pharmacological activity, 1-(1,1-difluoroethyl)-2,2-difluorocyclopropylmethanamine has shown promise in preclinical studies as a potential therapeutic agent. Its ability to interact with specific biological targets has been investigated using computational modeling and in vitro assays. Recent findings suggest that the compound exhibits selective binding to certain G-protein coupled receptors (GPCRs), which are critical in various physiological processes and disease states.
The fluorinated substituents on the cyclopropane ring play a crucial role in modulating the compound's pharmacokinetic properties. Fluorine's electronegativity enhances lipophilicity without significantly increasing molecular weight, making it an attractive feature for drug design. Moreover, the presence of fluorine atoms can also improve metabolic stability, reducing the likelihood of rapid elimination from the body.
From an environmental standpoint, the synthesis and application of CAS No 2229632-71-5 have been approached with sustainability in mind. Researchers are exploring green chemistry principles to minimize waste and energy consumption during production. This aligns with global efforts to develop eco-friendly chemical processes while maintaining high standards of safety and efficacy.
In conclusion, 1-(1,1-difluoroethyl)-2,2-difluorocyclopropylmethanamine, or CAS No 2229632-71-5, represents a cutting-edge compound with vast potential in both academic research and industrial applications. Its unique structure, coupled with advanced synthetic methods and promising pharmacological profiles, positions it as a key player in the ongoing quest for innovative therapeutic solutions.
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